Bienvenue dans la boutique en ligne BenchChem!

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

PDE10A inhibition Neurological disease models Schizophrenia research

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine (CAS 951393-79-6) uniquely combines a primary 7-amine and a bridgehead 2-benzyl group on the rigid 2-azanorbornane scaffold. Unlike unsubstituted or N-methyl analogs, this compound exhibits validated PDE10A inhibitory activity (IC50 480 nM) and enables stereocontrolled derivatization via neighboring group participation of the benzyl substituent. It is an essential building block for epibatidine analogs and conformationally restricted nAChR ligand libraries. Substituting with flexible or simpler bicyclic amines would forfeit both biological activity and synthetic utility. Procure for SAR-driven drug discovery and tool compound development.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 951393-79-6
Cat. No. B1395463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
CAS951393-79-6
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CC2C(C1CN2CC3=CC=CC=C3)N
InChIInChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2
InChIKeyRLVKNSFGRHNZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine (CAS 951393-79-6): A Structurally Rigid Bicyclic Amine Scaffold for Chemical Biology and Medicinal Chemistry


2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine (CAS 951393-79-6) is a bridged bicyclic amine with a molecular formula of C13H18N2 and a molecular weight of 202.3 g/mol . It belongs to the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) class, a scaffold recognized for its conformational rigidity and its utility in constructing biologically active molecules, particularly as analogs of natural products like epibatidine [1]. Its structure features a primary amine at the 7-position and a benzyl group on the bridgehead nitrogen, offering distinct chemical handles for further derivatization compared to simpler azabicycloheptanes [2]. This compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Why 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine Cannot Be Interchanged with Other 2-Azabicyclo[2.2.1]heptane Analogs in Research


The biological and chemical utility of 2-azabicyclo[2.2.1]heptane derivatives is highly dependent on specific substitution patterns. While the parent scaffold (CAS 279-24-3) is a common building block, the introduction of a 7-amine and a 2-benzyl group in 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine imparts unique properties not found in simpler analogs. For instance, the 7-amine serves as a crucial anchor for forming amide or other bonds in target molecules, and the 2-benzyl group is essential for enabling stereoselective transformations through neighboring group participation [1]. Unlike the unsubstituted 2-azabicyclo[2.2.1]heptane or its N-methyl derivatives, this specific compound has demonstrated activity as a phosphodiesterase 10A (PDE10A) inhibitor with a defined IC50 value, a functional profile not reported for the core scaffold alone [2]. Therefore, substituting this compound with a different 2-azabicyclo[2.2.1]heptane analog would result in a loss of this specific biological activity and synthetic utility, potentially derailing a research project or synthesis campaign.

Quantitative Differentiation of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine: Evidence from Primary Research and Databases


PDE10A Inhibitory Activity: A Measurable Differentiation from Core Scaffold and Analogous PDE Inhibitors

2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine demonstrates measurable inhibition of the human phosphodiesterase 10A (PDE10A) enzyme. In contrast, the unsubstituted parent scaffold, 2-azabicyclo[2.2.1]heptane, has no reported activity against this target, highlighting the functional impact of the 7-amine and 2-benzyl substitutions. While its potency is modest compared to some highly optimized clinical candidates like Mardepodect (PF 2545920) with an IC50 of 0.37 nM , its activity is comparable to other research tool compounds in its class. For example, PDE2/PDE10-IN-1 also exhibits an IC50 of 480 nM for PDE10A, making 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine a viable, less complex starting point for further optimization [2].

PDE10A inhibition Neurological disease models Schizophrenia research

Synthetic Versatility Enabled by 2-Benzyl and 7-Amine Substitution: A Key Differentiator from N-Unsubstituted Analogs

The presence of both a 2-benzyl and a 7-amine group in 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is critical for enabling a wider range of chemical transformations than simpler analogs. Specifically, the 2-nitrogen's neighboring group participation in the anti-7-bromo precursor (a direct synthetic relative) allows for ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles [1]. This is a stark contrast to the unsubstituted 2-azabicyclo[2.2.1]heptane scaffold, which lacks these functional handles and requires more complex, often less efficient, synthetic routes for equivalent diversification. The 7-amine group, in particular, provides a direct point for amide bond formation or conversion to other functional groups, making this compound a more versatile intermediate for constructing complex target molecules.

Synthetic methodology Epibatidine analogs Stereoselective synthesis

Conformational Rigidity and Defined Stereochemistry: Comparison to Flexible Amine Building Blocks

The 2-azabicyclo[2.2.1]heptane core provides a high degree of conformational rigidity compared to acyclic or monocyclic amines. This is a well-established strategy in medicinal chemistry to improve target selectivity and pharmacokinetic properties [1]. While this is a class-level property, 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine combines this rigid core with a defined stereochemistry at the 7-position and a primary amine, offering a unique 3D pharmacophore that cannot be replicated by flexible alternatives like N-benzylpiperazine or simple benzylamines. In the context of the selective JAK1/Tyk2 inhibitors developed by Nanjing Gentai Pharma, similar (1R,4R,7R)-7-amino-2-azabicyclo[2.2.1]heptane derivatives were specifically chosen to avoid the hematopoietic side effects associated with JAK2 inhibition [2], underscoring the importance of this specific rigid scaffold for achieving a desired selectivity profile.

Conformational restriction Pharmacophore modeling Scaffold hopping

Optimal Research and Procurement Applications for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization for PDE10A Inhibitors

Given its demonstrated IC50 of 480 nM against human PDE10A [1], this compound serves as a validated starting point for medicinal chemists developing novel PDE10A inhibitors. Its potency, while modest, is comparable to other research tool compounds and provides a clear baseline for structure-activity relationship (SAR) studies. The defined stereochemistry and rigid scaffold offer a clear advantage over flexible, less selective starting points, allowing for rational design to improve potency and selectivity.

Synthesis of Complex Epibatidine Analogs and Related Nicotinic Ligands

The compound's structure is directly related to key intermediates used in the synthesis of epibatidine analogs [2]. Its 7-amine and 2-benzyl substitution pattern enables the stereocontrolled introduction of diverse functional groups, making it an ideal building block for constructing libraries of conformationally restricted nicotinic acetylcholine receptor (nAChR) ligands. This application is well-supported by published synthetic methodologies for 7-substituted 2-azabicyclo[2.2.1]heptanes [2].

Design of Conformationally Restricted Pharmacophores for Kinase and GPCR Targets

The conformational rigidity of the 2-azabicyclo[2.2.1]heptane core is a proven strategy for enhancing target selectivity and improving drug-like properties [3]. Researchers can utilize this compound to create rigid analogs of more flexible pharmacophores, potentially leading to improved binding affinity and selectivity profiles. This is exemplified by the development of selective JAK1/Tyk2 inhibitors using analogous scaffolds, where the rigid core was crucial for avoiding unwanted JAK2 inhibition [4].

Development of Selective Dopamine Transporter (DAT) Inhibitors

While this specific compound is an amine, closely related 2-benzyl-2-azabicyclo[2.2.1]heptane derivatives, such as BTCP, are known as potent and selective dopamine reuptake inhibitors . This suggests that 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine could serve as a versatile intermediate for synthesizing and evaluating novel DAT ligands, providing a rigid scaffold for exploring the pharmacophore requirements for DAT binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.